molecular formula C8H14N2S B2444657 3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione CAS No. 34009-35-3

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione

Cat. No. B2444657
CAS RN: 34009-35-3
M. Wt: 170.27
InChI Key: HSOLJHLXTKBQDZ-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione (D2PMT) is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. D2PMT is a derivative of pyrrolidine, a cyclic organic compound, and is composed of two nitrogen atoms, two methyl groups, and one methylene group. Its structure is similar to that of other pyrrolidine derivatives, such as pyrrolidone, but with an additional methylene group. D2PMT has been studied for its potential use in drug synthesis, biochemistry, and other scientific applications.

Scientific Research Applications

Chemistry and Synthesis

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione is a versatile compound in synthetic chemistry. It has been used in cycloaddition reactions with electron-deficient olefins to yield pyrido[2,3-d]pyrimidines, as well as in Michael addition reactions leading to pyrrolo[3,4-c]pyridines and theophylline derivatives (Walsh et al., 1988). Additionally, its treatment with LiN(SiMe3)2 in the presence of RCOCl results in C-acylation, which can further convert to pyrones and pyridinones (McCombie et al., 1991).

Fluorescence and Photophysics

This compound has applications in fluorescence and photophysics. Studies have shown that derivatives like 4-dimethylaminopyridines exhibit unique fluorescence properties. For example, dimethyl 3-cyano-6-(4-N,N-dimethylamino)styryl-2-oxo-2H-pyran-4-ylmalonate displays red fluorescent properties, a significant finding for the development of light-emitting compounds (Mizuyama et al., 2008).

Pharmaceutical and Biological Applications

In the pharmaceutical and biological fields, the compound has been utilized for synthesizing various derivatives with potential applications. For instance, it has been used in the preparation of methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride, which is significant in studying reactivity and structural properties (Koch et al., 1990). Furthermore, modifications of this compound have shown potential in drug discovery, such as in the synthesis of new pyrazolopyridines with antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-methylpyrrolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-9(2)6-7-4-5-10(3)8(7)11/h6H,4-5H2,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOLJHLXTKBQDZ-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CN(C)C)C1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C(=C/N(C)C)/C1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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